Gpx4-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17BrFNO5 |

|---|---|

Molecular Weight |

426.2 g/mol |

IUPAC Name |

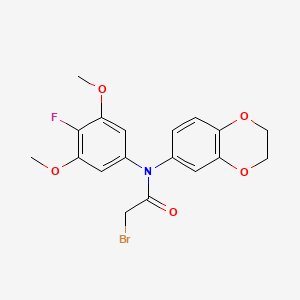

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17BrFNO5/c1-23-15-8-12(9-16(24-2)18(15)20)21(17(22)10-19)11-3-4-13-14(7-11)26-6-5-25-13/h3-4,7-9H,5-6,10H2,1-2H3 |

InChI Key |

RKMUVAANQXYLLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)N(C2=CC3=C(C=C2)OCCO3)C(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Gpx4-IN-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-6 is a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its use in research and visualization of its mechanism of action through signaling pathway diagrams, intended to support its application in cancer biology and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 2-bromo-N-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide, is a small molecule inhibitor designed for high-affinity covalent binding to GPX4.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2922824-07-3 | [2][3] |

| Molecular Formula | C₁₈H₁₇BrFNO₅ | [3] |

| Molecular Weight | 426.23 g/mol | [1][3] |

| IUPAC Name | 2-bromo-N-(2,3-dihydrobenzo[b][1]dioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide | [2] |

| SMILES | O=C(N(C1=CC=C2OCCOC2=C1)C3=CC(OC)=C(F)C(OC)=C3)CBr | [3] |

| Solubility | DMSO: 50 mg/mL (117.31 mM) with ultrasonic assistance | [1][3] |

| Purity | ≥98% | |

| IC₅₀ (GPX4) | 0.13 µM (130 nM) | [1][3][4] |

Mechanism of Action and Biological Activity

This compound acts as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][3][4] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid-based reactive oxygen species (ROS). By covalently binding to GPX4, this compound inactivates the enzyme, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[1][3][4] Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid hydroperoxides.

This targeted inhibition of GPX4 makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is desirable, such as in certain types of cancer.[1][3][4] Notably, it has shown high selectivity and potency in inducing ferroptosis in triple-negative breast cancer (TNBC) cells.[1][3][4]

Signaling Pathway of this compound Induced Ferroptosis

Caption: this compound covalently inhibits GPX4, preventing the reduction of lipid peroxides to lipid alcohols and leading to their accumulation, which ultimately triggers ferroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Target cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

BODIPY™ 581/591 C11 dye (e.g., from Thermo Fisher Scientific)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time. Include appropriate controls.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in 1 mL of PBS containing 2 µM BODIPY™ 581/591 C11 dye.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the cells in 500 µL of PBS for flow cytometry analysis.

-

Analyze the cells using a flow cytometer, detecting the green fluorescence (oxidized probe) in the FITC channel and the red fluorescence (reduced probe) in the PE-Texas Red or a similar channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis for GPX4

This protocol is for assessing the levels of GPX4 protein following treatment with this compound.

Materials:

-

This compound

-

Target cell line

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against GPX4 (e.g., from Abcam, Cell Signaling Technology)

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Probe for a loading control to ensure equal protein loading.

Experimental Workflow Diagram

Caption: A generalized workflow for studying the effects of this compound on cultured cells, from treatment to data analysis.

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that this compound can reduce tumor volume and weight without causing significant toxicity, as indicated by stable body weight. These findings suggest the potential of this compound as a therapeutic agent in preclinical cancer models.

Conclusion

This compound is a highly specific and potent covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers studying ferroptosis and a promising candidate for further drug development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate its use and accelerate research in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

Gpx4-IN-6 Mechanism of Action in Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Gpx4-IN-6, a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), in the context of ferroptosis. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its function.

Introduction to Ferroptosis and GPX4

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike apoptosis, it does not involve caspase activation. A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid hydroperoxides within cellular membranes, using glutathione (GSH) as a cofactor.[2][3] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), oxidative damage to membranes, and ultimately, cell death.[4][5]

This compound: A Covalent Inhibitor of GPX4

This compound has been identified as a covalent inhibitor of GPX4. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged and potent inhibition.

Mechanism of Covalent Inhibition

This compound likely targets the selenocysteine residue within the active site of GPX4.[5][6] This is a common mechanism for covalent GPX4 inhibitors, which exploit the nucleophilicity of the selenocysteine to form a permanent bond. This irreversible binding incapacitates the enzyme, preventing it from reducing lipid hydroperoxides.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following table summarizes the available quantitative data for this compound and other relevant GPX4 inhibitors for context.

| Compound | Assay Type | Target | IC50 (nM) | Cell Line(s) | Reference |

| This compound | Covalent Inhibition | GPX4 | 130 | Not specified | --INVALID-LINK-- |

| RSL3 | Cell Viability | GPX4 | Varies | K1, MDA-T32, MDA-T68, TPC-1 | [7] |

| Erastin | Cell Viability | System Xc- | Varies | NSCLC cell lines | [8] |

Cellular Effects of this compound

Inhibition of GPX4 by this compound triggers a cascade of events within the cell, culminating in ferroptotic cell death.

Induction of Lipid Peroxidation

The primary consequence of GPX4 inhibition is the accumulation of lipid hydroperoxides. This compound treatment leads to a significant increase in lipid-based reactive oxygen species (ROS), which can be quantified using fluorescent probes like C11-BODIPY or by measuring malondialdehyde (MDA) levels, a byproduct of lipid peroxidation.[9][10][11]

Mitochondrial Dysfunction

Ferroptosis is associated with distinct morphological changes in mitochondria. Treatment with GPX4 inhibitors like this compound results in smaller mitochondria with increased membrane density and reduced or absent cristae, which can be observed via transmission electron microscopy.[12][13][14]

Impact on Glutathione Levels

While direct covalent inhibitors like this compound act downstream of glutathione, their ultimate effect is to exacerbate the damage that would normally be quenched by the GPX4-GSH system. Some studies have shown that GPX4 overexpression can lead to increased intracellular glutathione concentrations, suggesting a feedback loop that may be disrupted by inhibitors.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., NSCLC cell lines H1975, A549)[8]

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.[8]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[16][17]

-

Remove the MTT solution and add 150 µL of solubilization solution to dissolve the formazan crystals.[18]

-

Shake the plate for 15 minutes to ensure complete solubilization.[17]

-

Measure the absorbance at 492 nm or between 550 and 600 nm using a microplate reader.[17][19]

-

Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol quantifies the level of lipid ROS in cells treated with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

BODIPY 581/591 C11 (2 mM stock in DMSO)[9]

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with this compound at the desired concentrations for the appropriate time.

-

Remove the medium and wash the cells with PBS.

-

Add fresh medium containing 2 µM BODIPY 581/591 C11 and incubate for 30 minutes at 37°C in the dark.[9]

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the cells using a flow cytometer or fluorescence microscope.

-

For flow cytometry, detect the fluorescence in the green (oxidized) and red (reduced) channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

Malondialdehyde (MDA) Assay

This colorimetric assay measures MDA, a stable product of lipid peroxidation.

Materials:

-

Cell lysates from this compound treated and untreated cells

-

MDA Lysis Buffer

-

Butylated hydroxytoluene (BHT)

-

Phosphotungstic acid solution

-

Thiobarbituric acid (TBA) solution

-

Microplate reader

Procedure:

-

Homogenize cells in MDA Lysis Buffer containing BHT on ice.[20]

-

Centrifuge to remove insoluble material.

-

Add phosphotungstic acid solution to precipitate lipids and incubate at room temperature.

-

Centrifuge and resuspend the pellet in water with BHT.

-

Add TBA solution and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.[20]

-

Cool on ice and measure the absorbance at 532 nm.

-

Quantify MDA levels using a standard curve generated with MDA standards.

Transmission Electron Microscopy (TEM) of Mitochondria

This protocol is for visualizing the ultrastructural changes in mitochondria following this compound treatment.

Materials:

-

Cells treated with this compound and untreated control cells

-

Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Osmium tetroxide (1%)

-

Uranyl acetate

-

Lead citrate

-

Ethanol series for dehydration

-

Resin for embedding

-

Ultramicrotome

-

Transmission electron microscope

Procedure:

-

Fix the cells in the fixative solution for at least 1 hour.

-

Post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate and embed the samples in resin.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope and capture images of mitochondria.[21]

Visualizations

Signaling Pathway of this compound Induced Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound mechanism of action studies.

Conclusion

This compound is a potent tool for inducing ferroptosis through the direct and covalent inhibition of GPX4. Its mechanism of action is centered on the disruption of cellular redox homeostasis, leading to the accumulation of toxic lipid peroxides and subsequent cell death. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to study this compound and further explore the therapeutic potential of targeting GPX4 in diseases such as cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of a patient-derived variant of GPX4 for precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial glutathione peroxidase 4 is indispensable for photoreceptor development and survival in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial GPX4 acetylation is involved in cadmium-induced renal cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of glutathione peroxidase 4 on cell proliferation, angiogenesis and cytokine production in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. pnas.org [pnas.org]

- 21. A Comprehensive Approach to Sample Preparation for Electron Microscopy and the Assessment of Mitochondrial Morphology in Tissue and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gpx4-IN-6 in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione Peroxidase 4 (GPX4) is a critical enzyme in cellular defense against lipid peroxidation, a key process in the iron-dependent cell death pathway known as ferroptosis. The inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth overview of Gpx4-IN-6, a potent and selective covalent inhibitor of GPX4. We will delve into its mechanism of action, its impact on lipid peroxidation, and its therapeutic potential, with a focus on triple-negative breast cancer. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to GPX4 and Lipid Peroxidation

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that plays a pivotal role in cellular antioxidant defense.[1][2] Unlike other glutathione peroxidases, GPX4 can directly reduce phospholipid hydroperoxides within biological membranes, thereby preventing the propagation of lipid peroxidation.[3] This process is crucial for maintaining cell membrane integrity and preventing ferroptosis, a form of regulated cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[3]

The inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in cell death. This vulnerability has been identified as a promising therapeutic target in various diseases, especially in aggressive and therapy-resistant cancers.[4][5]

This compound: A Covalent Inhibitor of GPX4

This compound (also referred to as compound C18 or C25 in some literature) is a novel, potent, and selective covalent inhibitor of GPX4.[6][7][8] It was developed through structural integration and simplification strategies based on the scaffolds of known GPX4 inhibitors, RSL3 and ML162.[6]

Chemical Properties

| Property | Value |

| Formal Name | 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)-acetamide |

| CAS Number | 2922824-07-3 |

| Molecular Formula | C₁₈H₁₇BrFNO₅ |

| Formula Weight | 426.2 g/mol |

| SMILES | O=C(CBr)N(C1=CC(OC)=C(F)C(OC)=C1)C2=CC(OCCO3)=C3C=C2 |

Data sourced from MedChemExpress.[8]

Mechanism of Action

This compound functions as a covalent inhibitor by directly targeting the active site of the GPX4 enzyme. This irreversible binding inactivates the enzyme, preventing it from carrying out its crucial function of reducing lipid hydroperoxides. The inhibition of GPX4 by this compound leads to a cascade of cellular events culminating in ferroptosis.

Figure 1: Mechanism of this compound induced ferroptosis.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against GPX4 and significant anti-proliferative effects in various triple-negative breast cancer (TNBC) cell lines.

| Parameter | Value | Reference |

| GPX4 IC₅₀ | 130 nM | [7] |

| MDA-MB-468 IC₅₀ | 12 nM | Cayman Chemical |

| BT-549 IC₅₀ | 3.4 nM | Cayman Chemical |

| MDA-MB-231 IC₅₀ | 8 nM | Cayman Chemical |

In Vivo Efficacy

In a mouse xenograft model using MDA-MB-231 cells, this compound significantly reduced tumor growth without affecting the body weight of the animals.

| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| This compound | 10 mg/kg/day | Significant | Significant | Cayman Chemical |

| This compound | 20 mg/kg/day | Significant | Significant | Cayman Chemical |

Experimental Protocols

The following are generalized protocols based on common methodologies used in the study of GPX4 inhibitors. For specific details, it is imperative to consult the original research articles.

Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Lipid Peroxidation Assay (MDA Assay)

-

Cell Treatment: Treat cells with this compound, with and without a ferroptosis inhibitor like ferrostatin-1, for a designated time.

-

Cell Lysis: Harvest and lyse the cells.

-

MDA Reaction: Add thiobarbituric acid (TBA) to the cell lysate and heat at 95°C for 60 minutes. This reaction forms a colored product with malondialdehyde (MDA), a marker of lipid peroxidation.

-

Quantification: Measure the absorbance of the colored product at 532 nm.

Figure 2: Workflow for Lipid Peroxidation Assay.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer this compound (e.g., 10 or 20 mg/kg/day) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors and measure their weight.

Signaling Pathways and Logical Relationships

The inhibition of GPX4 by this compound sets off a chain of events that leads to ferroptosis. This pathway is distinct from other forms of programmed cell death like apoptosis.

Figure 3: Signaling cascade initiated by this compound.

Conclusion and Future Directions

This compound is a potent and selective covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells, particularly in triple-negative breast cancer models. Its ability to suppress tumor growth in vivo highlights its potential as a therapeutic agent. Future research should focus on elucidating the broader applicability of this compound in other cancer types and its potential for combination therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation. The development of next-generation GPX4 inhibitors with improved drug-like properties remains an active and promising area of research in the pursuit of novel cancer treatments.[9]

References

- 1. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to the Ferroptosis Pathway: Core Mechanisms and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ferroptosis is a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, presenting a unique avenue for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders.[3][4] This guide provides a comprehensive overview of the core mechanisms of the ferroptosis pathway and detailed protocols for key experiments essential for its study.

Core Mechanisms of Ferroptosis

The ferroptosis pathway is governed by a delicate balance between pro-ferroptotic factors that promote lipid peroxidation and anti-ferroptotic systems that counteract it. The three central pillars of ferroptosis are iron metabolism, lipid metabolism, and the antioxidant defense system.[2][3]

Iron Metabolism: The Fuel for the Fire

Iron is a critical catalyst in the generation of reactive oxygen species (ROS) through the Fenton reaction, which drives lipid peroxidation.[3] Intracellular iron homeostasis is tightly regulated. Iron is imported into the cell via the transferrin receptor 1 (TFRC) and can be stored in ferritin.[5] The release of iron from ferritin, a process known as ferritinophagy, increases the labile iron pool within the cell, making it more susceptible to ferroptosis.[3]

Lipid Metabolism: The Substrate for Peroxidation

The substrates for the destructive lipid peroxidation in ferroptosis are polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA).[4] The enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) plays a pivotal role by converting these PUFAs into their corresponding acyl-CoA derivatives, which are then incorporated into membrane phospholipids.[5] This enrichment of membranes with oxidizable PUFAs is a key determinant of a cell's sensitivity to ferroptosis.[6]

Antioxidant Defense: The Protective Shield

The primary defense against ferroptosis is the glutathione peroxidase 4 (GPX4) enzyme.[3] GPX4, a selenium-containing enzyme, detoxifies lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[3][4] The synthesis of GSH is dependent on the availability of cysteine, which is imported into the cell by the cystine/glutamate antiporter system Xc-.[7] This system is composed of two subunits, SLC7A11 and SLC3A2.[6]

Key Molecular Players in Ferroptosis

Several key proteins act as central regulators of the ferroptosis pathway. Understanding their roles is crucial for dissecting the mechanism and identifying therapeutic targets.

-

Glutathione Peroxidase 4 (GPX4): The master regulator and primary inhibitor of ferroptosis. Its inactivation or depletion leads to the accumulation of lipid peroxides and subsequent cell death.[3]

-

Solute Carrier Family 7 Member 11 (SLC7A11): A key component of the system Xc- antiporter, responsible for importing cystine for GSH synthesis. Inhibition of SLC7A11 depletes intracellular GSH, leading to GPX4 inactivation and ferroptosis.[6][7]

-

Acyl-CoA Synthetase Long-chain family member 4 (ACSL4): An enzyme that enriches cellular membranes with long-chain PUFAs, the primary substrates for lipid peroxidation. High ACSL4 expression is often correlated with increased sensitivity to ferroptosis.[5][6]

Visualizing the Ferroptosis Pathway

The following diagrams illustrate the core signaling pathways and a general experimental workflow for studying ferroptosis.

Caption: Core signaling pathways of ferroptosis.

Caption: General experimental workflow for studying ferroptosis.

Quantitative Data in Ferroptosis Research

The following tables summarize key quantitative data related to the induction and inhibition of ferroptosis in various cancer cell lines.

Table 1: IC50 Values of Ferroptosis Inducers

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |

| HT-1080 | Erastin | ~5-10 | 24 | [3] |

| HT-1080 | RSL3 | ~0.1-0.2 | 24 | [3] |

| MDA-MB-231 | Erastin | ~5 | 24 | [3] |

| H1299 (NSCLC) | RSL3 | ~0.5 | 48 | [1] |

| A549 (NSCLC) | RSL3 | >10 | 48 | [1] |

| BT474 (Breast) | RSL3 | 0.059 | 72 | [8] |

| MCF7 (Breast) | RSL3 | >2 | 72 | [8] |

Table 2: Quantitative Changes in Ferroptosis Markers

| Cell Line | Treatment | Marker | Change | Reference |

| H9c2 | RSL3 (0.5 µM) | Mitochondrial GSH | ~33% decrease | [9] |

| H1299 | RSL3 | Lipid Peroxidation | Significant increase | [1] |

| H1299 | RSL3 | GSH/GSSG Ratio | Significant decrease | [1] |

| AGS | Tanshinone I | GPX4 Protein | Dose-dependent decrease | [5] |

| AGS | Tanshinone I | SLC7A11 Protein | Dose-dependent decrease | [5] |

| HCCLM3 | Iberverin | GPX4 Protein | Dose-dependent decrease | [10] |

| HLE | Iberverin | SLC7A11 Protein | Dose-dependent decrease | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ferroptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[4][6][11][12]

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

Ferroptosis inducers (e.g., Erastin, RSL3) and inhibitors (e.g., Ferrostatin-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ferroptosis inducers and/or inhibitors for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[13][14][15][16][17]

Materials:

-

Cells of interest

-

6-well plates or other suitable culture vessels

-

Complete cell culture medium

-

Ferroptosis inducers and inhibitors

-

C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with ferroptosis inducers and/or inhibitors for the desired time.

-

At the end of the treatment, harvest the cells (for flow cytometry) or leave them attached (for microscopy).

-

Wash the cells twice with PBS.

-

Incubate the cells with 2-5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for flow cytometry or add fresh PBS for microscopy.

-

Analyze the fluorescence. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Glutathione (GSH) Level Measurement

This protocol quantifies the intracellular levels of reduced glutathione (GSH), a key antioxidant depleted during ferroptosis.[7][9][18][19]

Materials:

-

Cells of interest

-

Culture plates

-

Ferroptosis inducers and inhibitors

-

GSH/GSSG-Glo™ Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with ferroptosis inducers and/or inhibitors for the desired time.

-

Follow the manufacturer's instructions for the specific GSH/GSSG assay kit. This typically involves:

-

Lysis of the cells to release intracellular contents.

-

For total glutathione measurement, a reducing agent is added to convert GSSG to GSH.

-

For GSSG measurement, a GSH-quenching agent is added.

-

Addition of a luciferin-based probe that produces light in a reaction catalyzed by glutathione-S-transferase.

-

-

Measure the luminescence using a luminometer.

-

Calculate the GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.

Western Blot Analysis for Key Ferroptosis Proteins

This protocol is used to detect and quantify the expression levels of key ferroptosis-related proteins such as GPX4, SLC7A11, and ACSL4.[5][6][8][10][20]

Materials:

-

Cells of interest

-

Culture plates

-

Ferroptosis inducers and inhibitors

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GPX4, anti-SLC7A11, anti-ACSL4, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat them as described in the previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

This in-depth guide provides a foundational understanding of the ferroptosis pathway and the experimental tools necessary to investigate it. As research in this field continues to expand, these core principles and methods will remain essential for scientists and drug development professionals seeking to harness the therapeutic potential of ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis: a novel regulated cell death participating in cellular stress response, radiotherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the contribution of mitochondrial glutathione to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iberverin Downregulates GPX4 and SLC7A11 to Induce Ferroptotic Cell Death in Hepatocellular Carcinoma Cells [mdpi.com]

- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recommendations for robust and reproducible research on ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. abpbio.com [abpbio.com]

- 15. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Gpx4-IN-6: A Technical Guide on its Impact on Cellular Glutathione Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-6 is a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the cellular antioxidant defense system. By directly targeting GPX4, this compound disrupts the delicate balance of redox homeostasis, leading to the accumulation of lipid peroxides and the induction of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on cellular glutathione levels. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its impact, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery who are investigating the therapeutic potential of targeting the GPX4-glutathione axis.

Introduction to GPX4 and Glutathione

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a pivotal role in protecting cells from oxidative damage. Unlike other glutathione peroxidases, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins. This function is essential for maintaining membrane integrity and preventing the propagation of lipid peroxidation, a key event in the ferroptosis cell death pathway.

The catalytic activity of GPX4 is intrinsically dependent on reduced glutathione (GSH), a tripeptide that serves as the primary intracellular antioxidant. GSH acts as a cofactor for GPX4, providing the reducing equivalents necessary to neutralize harmful lipid hydroperoxides. The inhibition of GPX4, therefore, has profound implications for cellular redox balance and can lead to a state of overwhelming oxidative stress.

This compound: A Covalent Inhibitor of GPX4

This compound, also identified as compound C25 in the primary literature, is a novel covalent inhibitor of GPX4. Its chemical formula is C18H17BrFNO5, and it has a molecular weight of 426.2 g/mol . This compound is designed to specifically target and inactivate GPX4, thereby inducing ferroptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound as a GPX4 inhibitor and its efficacy in inducing cell death in various cancer cell lines have been quantitatively assessed.

| Parameter | Value | Cell Line(s) | Reference |

| GPX4 IC50 | 130 nM | N/A (Biochemical Assay) | [1][2][3][4] |

| MDA-MB-468 IC50 | 12 nM | Breast Cancer | [1] |

| BT-549 IC50 | 3.4 nM | Breast Cancer | [1] |

| MDA-MB-231 IC50 | 8 nM | Breast Cancer | [1] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Effect of this compound on Cellular Glutathione Levels

Direct inhibition of GPX4 by this compound does not directly deplete the cellular pool of reduced glutathione (GSH). Instead, it renders the cell unable to utilize GSH effectively for the reduction of lipid hydroperoxides. This leads to an accumulation of these toxic species and the induction of ferroptosis. While this compound itself does not consume GSH, the downstream consequences of GPX4 inhibition can indirectly impact the glutathione redox state. The buildup of reactive oxygen species (ROS) resulting from lipid peroxidation can increase the demand for GSH-mediated detoxification pathways, potentially leading to a shift in the GSH/GSSG (oxidized glutathione) ratio.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on GPX4 activity and cellular processes related to glutathione metabolism.

GPX4 Inhibitor Screening Assay

This assay provides a platform for identifying novel inhibitors of human GPX4.[5]

Principle: The assay indirectly measures GPX4 activity through a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPX4-mediated reduction of a hydroperoxide substrate, is recycled back to its reduced state (GSH) by GR and NADPH. The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm.

Materials:

-

GPX4 Assay Buffer

-

Purified human GPX4 enzyme

-

GPX4 Inhibitor (e.g., ML-162 as a positive control, or this compound as the test compound)

-

Glutathione (reconstituted)

-

Glutathione Reductase (reconstituted)

-

NADPH (reconstituted)

-

Cumene Hydroperoxide

Procedure:

-

Prepare a 96-well plate.

-

Add 20 µl of GPX4 Assay Buffer, 20 µl of diluted GPX4 Enzyme, and 10 µl of the test inhibitor (or positive control/solvent control) to the appropriate wells.

-

Incubate the plate for a pre-determined time to allow for inhibitor binding to GPX4.

-

Prepare a mix of reconstituted glutathione and glutathione reductase.

-

Add 20 µl of the glutathione/glutathione reductase mix to all wells.

-

Add 20 µl of reconstituted NADPH to all wells and mix.

-

Initiate the reaction by adding 10 µl of cumene hydroperoxide to all wells and mix.

-

Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.

Cellular Glutathione Measurement

A common method to measure total glutathione levels in cell lysates is the glutathione reductase cycling assay.

Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and GSSG. The GSSG is then reduced back to GSH by glutathione reductase, which can then react with more DTNB. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.

Materials:

-

Cell lysis buffer

-

DTNB solution

-

Glutathione Reductase

-

NADPH

-

GSH standard solutions

Procedure:

-

Culture cells to the desired density and treat with this compound or vehicle control for the desired time.

-

Harvest cells and prepare cell lysates.

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add cell lysate samples and GSH standards to separate wells.

-

Add a reaction mixture containing DTNB, glutathione reductase, and NADPH to all wells.

-

Incubate the plate at room temperature.

-

Measure the absorbance at 412 nm at multiple time points.

-

Calculate the glutathione concentration in the samples by comparing the rate of change in absorbance to the standard curve.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the ferroptosis pathway. Inhibition of GPX4 leads to a cascade of events culminating in iron-dependent cell death.

The Role of GPX4 and Glutathione in Preventing Ferroptosis

Caption: GPX4 utilizes GSH to reduce lipid peroxides, preventing ferroptosis.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a valuable tool for studying the intricacies of the GPX4-glutathione axis and the induction of ferroptosis. Its high potency and covalent mechanism of action make it a suitable probe for dissecting the role of GPX4 in various pathological conditions. While its primary effect is the direct inhibition of GPX4, the downstream consequences on cellular redox status, including potential indirect effects on glutathione homeostasis, warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound and its potential as a therapeutic agent.

References

- 1. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Significance of GPX4 in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of a unique, iron-dependent form of programmed cell death known as ferroptosis. This selenoenzyme's primary function is to neutralize lipid hydroperoxides, thereby protecting cellular membranes from catastrophic oxidative damage. A growing body of evidence indicates that a diverse range of cancer cells, particularly those exhibiting aggressive and therapy-resistant phenotypes, are uniquely dependent on GPX4 for their survival. This dependency presents a compelling therapeutic vulnerability. This technical guide provides an in-depth exploration of the central role of GPX4 in cancer cell biology, detailing its mechanism of action, its regulation by key signaling pathways, and its validation as a high-value therapeutic target. We present quantitative data on GPX4 expression and the efficacy of its inhibitors, detailed protocols for essential experiments, and visual representations of the underlying molecular pathways to equip researchers and drug development professionals with the foundational knowledge to advance the targeting of GPX4 in oncology.

Introduction: GPX4 and the Ferroptosis Axis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1] This process is distinct from other cell death modalities in its morphology, biochemistry, and genetics. At the heart of the cellular defense against ferroptosis lies Glutathione Peroxidase 4 (GPX4), a unique enzyme capable of reducing phospholipid hydroperoxides directly within biological membranes.[2] GPX4 utilizes glutathione (GSH) as a cofactor to convert toxic lipid hydroperoxides into non-toxic lipid alcohols, thus halting the chain reaction of lipid peroxidation.[2]

Many cancer cells, especially those in a mesenchymal state or those that have developed resistance to conventional therapies, exhibit a heightened reliance on the GPX4-mediated anti-ferroptotic pathway.[3] This "addiction" to GPX4 creates a promising therapeutic window, where inhibition of GPX4 can selectively eliminate cancer cells with minimal impact on their normal counterparts.

Quantitative Data on GPX4 in Cancer

GPX4 Expression in Cancer Tissues

GPX4 is frequently overexpressed in a wide array of human cancers compared to corresponding normal tissues. This upregulation is often associated with poor prognosis and therapy resistance. The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases provide extensive datasets supporting this observation.

| Cancer Type | Upregulation in Tumor vs. Normal Tissue (TCGA/GEO) | Reference |

| Lung Adenocarcinoma (LUAD) | Significantly Higher | [4] |

| Thyroid Cancer (THCA) | Significantly Higher | [4] |

| Colon Adenocarcinoma (COAD) | Significantly Higher | [5] |

| Esophageal Carcinoma (ESCA) | Significantly Higher | [5] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Significantly Higher | [5] |

| Liver Hepatocellular Carcinoma (LIHC) | Significantly Higher | [5] |

| Stomach Adenocarcinoma (STAD) | Significantly Higher | [5] |

| Breast Invasive Carcinoma (BRCA) | Significantly Lower | [5] |

Efficacy of GPX4 Inhibitors in Cancer Cell Lines

The development of small molecule inhibitors targeting GPX4 has been instrumental in validating its therapeutic potential. RSL3 and ML162 are two of the most well-characterized covalent inhibitors of GPX4. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, often correlating with the cells' dependency on the GPX4 pathway.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| RSL3 | HN3 (Head and Neck) | 0.48 | [3] |

| RSL3 | HN3-rslR (RSL3-resistant) | 5.8 | [3] |

| RSL3 | H1975 (Non-small cell lung) | 0.150 | [6] |

| RSL3 | A549 (Lung) | ~0.5 | [6] |

| RSL3 | MCF7 (Breast) | > 2 | [7] |

| RSL3 | MDAMB415 (Breast) | > 2 | [7] |

| RSL3 | ZR75-1 (Breast) | > 2 | [7] |

| ML162 | A2058 (Melanoma) | Dose-dependent cell death | [8] |

| ML162 | A375 (Melanoma) | Dose-dependent cell death | [8] |

| ML162 | OS-RC-2 (Renal) | Not specified (used at 0.4 µM) |

Key Signaling Pathways Involving GPX4

The activity and expression of GPX4 are tightly regulated by a network of signaling pathways that control cellular redox homeostasis and respond to oxidative stress.

The Canonical GPX4-GSH-System Xc⁻ Axis

This is the central pathway governing ferroptosis.

Caption: The canonical GPX4 pathway for ferroptosis inhibition.

Regulation of GPX4 by p53 and NRF2

The tumor suppressor p53 and the transcription factor NRF2 are master regulators of cellular stress responses and have a complex interplay with the GPX4-ferroptosis axis.

Caption: Regulation of the GPX4-ferroptosis axis by p53 and NRF2.

Experimental Protocols

A robust investigation of GPX4's role in cancer cell survival necessitates a combination of molecular and cellular biology techniques.

Experimental Workflow

The following diagram outlines a typical workflow for studying the significance of GPX4 in a cancer cell line of interest.

Caption: A typical experimental workflow for investigating GPX4 function.

Quantitative Real-Time PCR (qPCR) for GPX4 Expression

This protocol allows for the quantification of GPX4 mRNA levels.

1. RNA Extraction:

-

Isolate total RNA from cultured cancer cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

3. qPCR Reaction:

-

Prepare the qPCR reaction mix in a 20 µL final volume:

-

10 µL 2x SYBR Green qPCR Master Mix

-

1 µL cDNA template

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

7 µL Nuclease-free water

-

-

Human GPX4 Primers:

-

Forward: 5'-ACAAGAACGGCTGCGTGGTGAA-3'

-

Reverse: 5'-GCCACACACTTGTGGAGCTAGA-3'

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. Thermal Cycling:

-

Perform qPCR using a real-time PCR system with the following cycling conditions:

-

Initial Denaturation: 95°C for 10 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

Melt Curve Analysis

-

5. Data Analysis:

-

Calculate the relative expression of GPX4 using the 2-ΔΔCt method.

Western Blotting for GPX4 Protein Expression

This protocol enables the detection and semi-quantification of GPX4 protein.

1. Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

3. Protein Transfer:

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against GPX4 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

C11-BODIPY Assay for Lipid Peroxidation

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

1. Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with GPX4 inhibitors (e.g., RSL3) or other inducers of ferroptosis for the desired time.

2. C11-BODIPY 581/591 Staining:

-

Prepare a 2.5 µM working solution of C11-BODIPY 581/591 (Invitrogen) in serum-free medium.

-

Remove the treatment medium and incubate cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

3. Sample Preparation and Analysis:

-

For Flow Cytometry:

-

Wash cells twice with PBS.

-

Harvest cells and resuspend in PBS.

-

Analyze immediately on a flow cytometer. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

-

For Fluorescence Microscopy:

-

Wash cells twice with PBS.

-

Add fresh medium or PBS to the wells.

-

Image cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

-

Conclusion and Future Directions

The dependence of many aggressive and therapy-resistant cancers on GPX4 for survival has established it as a highly promising therapeutic target. The induction of ferroptosis through GPX4 inhibition represents a novel strategy to overcome resistance to conventional cancer therapies. Future research should focus on the development of more potent and specific GPX4 inhibitors with favorable pharmacokinetic properties for clinical translation. Furthermore, a deeper understanding of the complex regulatory networks governing GPX4 expression and activity will be crucial for identifying patient populations most likely to benefit from GPX4-targeted therapies and for developing rational combination strategies. The experimental frameworks and conceptual understanding provided in this guide aim to facilitate these ongoing efforts to exploit the ferroptosis vulnerability of cancer cells for therapeutic gain.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Gpx4 Inhibition in Cell Culture

Note: The specific compound "Gpx4-IN-6" was not identified in publicly available scientific literature. Therefore, these application notes and protocols are provided for (1S,3R)-RSL3 (hereafter referred to as RSL3) , a well-characterized, potent, and widely used covalent inhibitor of Glutathione Peroxidase 4 (GPX4) for inducing ferroptosis in cell culture. Researchers should adapt these protocols based on their specific cell lines and experimental goals.

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] GPX4 specifically reduces phospholipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation chain reactions that can damage cellular membranes.[2][3] Inhibition of GPX4 has emerged as a promising strategy in cancer therapy, particularly for targeting therapy-resistant cancer cells that exhibit a dependency on this pathway for survival.[4] RSL3 is a small molecule that directly and covalently binds to the active site of GPX4, leading to its inactivation and the subsequent induction of ferroptosis.[5][6]

These application notes provide an overview of the mechanism of action of GPX4 inhibition by RSL3 and detailed protocols for its use in cell culture to induce ferroptosis.

Mechanism of Action of GPX4 Inhibition

The primary mechanism of RSL3-induced ferroptosis is the direct inhibition of GPX4. This leads to an accumulation of lipid reactive oxygen species (ROS), initiating a cascade of events culminating in cell death.

Signaling Pathway of GPX4-mediated Ferroptosis

Caption: The GPX4 pathway in ferroptosis.

Quantitative Data

The sensitivity to GPX4 inhibition can vary significantly across different cell lines. The following table summarizes reported IC50 values for RSL3 in various cancer cell lines.

| Cell Line | Cancer Type | RSL3 IC50 (nM) after 48h | Reference |

| H1975 | Non-Small Cell Lung Cancer | 182 | [7] |

| H820 | Non-Small Cell Lung Cancer | 144 | [7] |

| H23 | Non-Small Cell Lung Cancer | 95 | [7] |

| H1299 | Non-Small Cell Lung Cancer | 59 | [7] |

| HCC827 | Non-Small Cell Lung Cancer | 87 | [7] |

| K1 | Papillary Thyroid Carcinoma | ~50 | [8] |

| MDA-T32 | Papillary Thyroid Carcinoma | ~100 | [8] |

| MDA-T68 | Papillary Thyroid Carcinoma | ~500 | [8] |

| 22Rv1 | Prostate Cancer | 1530 (24h) | [5] |

Note: IC50 values are highly dependent on experimental conditions, including cell density, treatment duration, and the specific assay used. It is crucial to determine the optimal concentration for each cell line empirically.

Experimental Protocols

General Cell Culture and Reagent Preparation

-

Cell Lines: Obtain cell lines from a reputable source (e.g., ATCC). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

-

RSL3 Preparation: Prepare a stock solution of RSL3 (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in the complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

Caption: A typical workflow for studying GPX4 inhibition.

Cell Viability Assay

This protocol is to determine the cytotoxic effect of RSL3 and to calculate its IC50 value.

Materials:

-

96-well plates

-

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or MTT/MTS reagent.

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of RSL3 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the RSL3 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, measure cell viability using a preferred method. For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[9]

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species, a key feature of ferroptosis.

Materials:

-

BODIPY™ 581/591 C11 (Thermo Fisher Scientific)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in 6-well plates and treat with RSL3 at the desired concentration (e.g., IC50 concentration) for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., a known ferroptosis inducer) and a negative control (vehicle).

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS containing 2.5 µM BODIPY™ 581/591 C11.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Analyze the cells by flow cytometry. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green to red fluorescence ratio indicates lipid peroxidation.[10]

Western Blot Analysis for GPX4 Expression

This protocol is to confirm the presence of GPX4 in the cell line of interest and to observe any changes in its expression levels, although RSL3 primarily acts as an inhibitor rather than affecting expression.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GPX4 (e.g., from Abcam, Cell Signaling Technology)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Treat cells with RSL3 as desired.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[11]

Troubleshooting

-

No or low cytotoxicity observed:

-

Cell line resistance: Some cell lines are inherently resistant to ferroptosis. Confirm GPX4 expression in your cell line.

-

Suboptimal RSL3 concentration: Perform a dose-response and time-course experiment to determine the optimal conditions.

-

RSL3 degradation: Ensure proper storage and handling of the RSL3 stock solution.

-

-

High background in assays:

-

Cell density: Optimize cell seeding density to avoid overgrowth or stress.

-

Reagent quality: Use fresh reagents and sterile techniques.

-

-

Inconsistent results:

-

Passage number: Use cells within a consistent and low passage number range.

-

Experimental variability: Ensure consistent timing, concentrations, and techniques across experiments.

-

Conclusion

The inhibition of GPX4 by RSL3 provides a powerful tool to induce ferroptosis in susceptible cell lines. The protocols outlined above offer a framework for investigating the effects of GPX4 inhibition in cell culture. It is essential for researchers to optimize these protocols for their specific experimental systems to ensure reliable and reproducible results. Careful consideration of cell line characteristics, treatment conditions, and appropriate controls is paramount for the successful application of this experimental approach.

References

- 1. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of glutathione peroxidase 4 on cell proliferation, angiogenesis and cytokine production in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Gpx4-IN-6 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-6 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1] This unique mechanism of action makes this compound a valuable tool for studying the role of ferroptosis in various physiological and pathological processes, and a potential therapeutic agent for diseases such as cancer.[2][3]

These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro assays, including cell viability, lipid peroxidation, and western blot analysis.

Data Presentation

The optimal concentration of a GPX4 inhibitor can vary depending on the cell line and the specific assay. The following table summarizes reported effective concentrations of similar GPX4 inhibitors, which can serve as a starting point for optimizing the concentration of this compound.

| Inhibitor | Cell Line | Assay | Effective Concentration | Reference |

| RSL3 | K1 (thyroid cancer) | Cell Viability | 0.005–2.0 μM | [4] |

| RSL3 | K1 (thyroid cancer) | Lipid Peroxidation | 3 μM | [4] |

| RSL3 | HT-1080 (fibrosarcoma) | Cell Viability | Not specified, but knockdown sensitized cells to the inhibitor | [1] |

| ML210 | HT29 (colon cancer) | Cell Viability | 0.05 μM (in combination with Tempol) | [5] |

| ML210 | CRL-1739 (gastric cancer) | Cell Viability | 0.05 μM (in combination with Tempol) | [5] |

| Compound 16 | 22Rv1 (prostate cancer) | Cell Viability (IC50) | 1.53 μM | [6] |

| Compound 14 | 22Rv1 (prostate cancer) | Cell Viability (IC50) | 10.94 μM | [6] |

Signaling Pathways and Experimental Workflows

Ferroptosis Signaling Pathway

The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and how its inhibition by this compound can trigger this cell death process.

Caption: The role of GPX4 in preventing ferroptosis and its inhibition by this compound.

Experimental Workflow for Determining Optimal Concentration

This diagram outlines the general workflow for determining the optimal concentration of this compound.

Caption: Workflow for optimizing this compound concentration.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well white-edged plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

GloMax® 96 microplate reader or equivalent

Procedure:

-

Seed cells in a 96-well white-edged plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Ferrostatin-1 (Fer-1) as a negative control (inhibitor of ferroptosis)

-

C11-BODIPY™ 581/591 dye

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., a concentration around the IC50 value determined from the cell viability assay). Include a DMSO vehicle control and a co-treatment with Fer-1 (e.g., 5 µM) as a negative control.[4]

-

Incubate for a specified time, for example, 3.5 to 6 hours.[4][6]

-

Add C11-BODIPY™ 581/591 dye to the culture medium at a final concentration of 2 µM.[6]

-

Incubate for 30 minutes at 37°C in a 5% CO2 incubator.[4][6]

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized form of the dye will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis for GPX4 Expression

This protocol is used to confirm that this compound treatment leads to the degradation or modification of the GPX4 protein.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4 (e.g., Abcam, ab125066)

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-